

Spectroscopic and Synthetic Guide to 1-Ethyl-1-tosylmethyl isocyanide

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Compound of Interest

Compound Name: 1-Ethyl-1-tosylmethyl isocyanide

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Executive Summary

This technical guide addresses the spectroscopic and synthetic aspects of **1-Ethyl-1-tosylmethyl isocyanide**. Despite a comprehensive search of available scientific literature, specific experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR) for this particular compound could not be located. However, this document provides a detailed guide based on the well-characterized parent compound, p-Toluenesulfonylmethyl isocyanide (TosMIC), offering valuable insights for researchers working with α -alkylated TosMIC derivatives. This guide includes a plausible synthetic protocol, expected spectroscopic characteristics, and a visual workflow for its preparation and analysis.

Introduction

1-Ethyl-1-tosylmethyl isocyanide belongs to the class of α -substituted tosylmethyl isocyanides, which are versatile reagents in organic synthesis, particularly in the construction of various heterocyclic compounds. The parent compound, TosMIC, is widely used for the synthesis of oxazoles, imidazoles, pyrroles, and other important molecular scaffolds in medicinal chemistry. The introduction of an ethyl group at the α -carbon is expected to modulate the steric and electronic properties of the reagent, potentially influencing its reactivity and the structure of the resulting products.

Predicted Spectroscopic Data

While experimental spectra for **1-Ethyl-1-tosylmethyl isocyanide** are not available, the following tables predict the likely ^1H NMR, ^{13}C NMR, and IR characteristics based on the known data for TosMIC and the expected influence of the ethyl substituent.

Table 1: Predicted ^1H NMR Spectroscopic Data for 1-Ethyl-1-tosylmethyl isocyanide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~7.8-7.9	Doublet	2H	Ar-H (ortho to SO_2)	Aromatic protons deshielded by the sulfonyl group.
~7.3-7.4	Doublet	2H	Ar-H (meta to SO_2)	
~4.5-4.7	Triplet	1H	CH-NC	The methine proton, coupled to the methylene group of the ethyl substituent.
~2.4	Singlet	3H	Ar- CH_3	Toluene methyl group.
~2.0-2.2	Multiplet	2H	$\text{CH}_2\text{-CH}_3$	Methylene protons of the ethyl group.
~1.2-1.4	Triplet	3H	$\text{CH}_2\text{-CH}_3$	Methyl protons of the ethyl group.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 1-Ethyl-1-tosylmethyl isocyanide

Chemical Shift (δ) ppm	Assignment	Notes
~165-170	$N\equiv C$	Isocyanide carbon.
~145	Ar-C (ipso to SO_2)	
~135	Ar-C (ipso to CH_3)	
~130	Ar-CH (ortho to SO_2)	
~128	Ar-CH (meta to SO_2)	
~70-75	CH-NC	The α -carbon, shifted downfield by the sulfonyl and isocyanide groups.
~25-30	CH_2-CH_3	Methylene carbon of the ethyl group.
~21	Ar- CH_3	Toluene methyl carbon.
~10-15	CH_2-CH_3	Methyl carbon of the ethyl group.

Table 3: Predicted IR Spectroscopic Data for 1-Ethyl-1-tosylmethyl isocyanide

Wavenumber (cm^{-1})	Functional Group	Notes
~2140	$N\equiv C$ stretch	The isocyanide stretch is a characteristic sharp peak.
~1320 and ~1150	Asymmetric and Symmetric SO_2 stretch	Strong absorptions characteristic of sulfonyl groups.
~3000-2850	C-H stretch (aliphatic)	From the ethyl and toluene methyl groups.
~1600, ~1490	C=C stretch (aromatic)	

Experimental Protocols

The synthesis of **1-Ethyl-1-tosylmethyl isocyanide** can be achieved through the α -alkylation of TosMIC. A general, plausible experimental protocol is provided below.

Synthesis of 1-Ethyl-1-tosylmethyl isocyanide

Materials:

- p-Toluenesulfonylmethyl isocyanide (TosMIC)
- A suitable base (e.g., sodium hydride, potassium tert-butoxide)
- Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))
- Ethylating agent (e.g., ethyl iodide, ethyl bromide)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

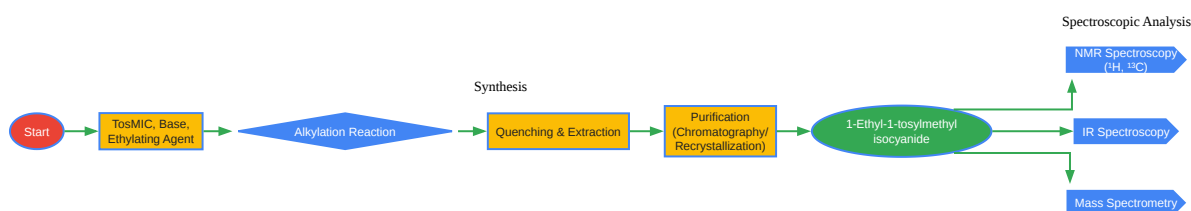
Procedure:

- A solution of TosMIC in an anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).
- The base is added portion-wise, and the mixture is stirred for a period to allow for the deprotonation of the α -carbon of TosMIC.
- The ethylating agent is then added dropwise to the solution.
- The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- The reaction is carefully quenched with a suitable aqueous solution.
- The aqueous layer is extracted with an organic solvent.

- The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization to yield pure **1-Ethyl-1-tosylmethyl isocyanide**.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of **1-Ethyl-1-tosylmethyl isocyanide**.



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Caption: Synthetic and analytical workflow for **1-Ethyl-1-tosylmethyl isocyanide**.

Conclusion

While direct experimental data for **1-Ethyl-1-tosylmethyl isocyanide** remains elusive in the surveyed literature, this guide provides a robust framework for its synthesis and characterization. The predicted spectroscopic data, based on the well-understood chemistry of TosMIC and its derivatives, offers a reliable reference for researchers. The provided experimental protocol and workflow diagram serve as a practical starting point for the

preparation and analysis of this and other α -alkylated tosylmethyl isocyanides, which are of significant interest in the fields of organic synthesis and medicinal chemistry.

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